5-Sulfo-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfo-, inner salt is a compound characterized by the presence of a sulfonate group attached to an organic molecule. This compound is known for its high solubility in water and its ability to form stable salts. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Sulfo-, inner salt typically involves the sulfonation of an organic precursor. One common method is the reaction of sulfur trioxide (SO3) with an organic molecule containing an electron-donating group. This reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous sulfonation processes. These processes utilize sulfur trioxide or oleum as the sulfonating agents and are designed to handle the exothermic nature of the reaction. The resulting sulfonic acid is then neutralized to form the desired sulfonate salt .
Analyse Chemischer Reaktionen
Types of Reactions
5-Sulfo-, inner salt can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong nucleophile and a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
5-Sulfo-, inner salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a labeling reagent for biomolecules.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool in medical imaging.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Sulfo-, inner salt involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Sulfoisophthalic acid: This compound is similar in structure but contains additional carboxylate groups.
Sulfo-NHS-LC-LC-Biotin: A biotinylation reagent used for labeling proteins.
Uniqueness
5-Sulfo-, inner salt is unique due to its high solubility in water and its ability to form stable salts. These properties make it particularly useful in applications where water solubility and stability are critical .
Eigenschaften
Molekularformel |
C37H49N5O8S2 |
---|---|
Molekulargewicht |
755.9 g/mol |
IUPAC-Name |
1-[6-(6-azidohexoxy)-6-oxohexyl]-2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C37H49N5O8S2/c1-6-41-31-20-18-27(51(44,45)46)25-29(31)36(2,3)33(41)15-14-16-34-37(4,5)30-26-28(52(47,48)49)19-21-32(30)42(34)23-12-9-10-17-35(43)50-24-13-8-7-11-22-39-40-38/h14-16,18-21,25-26H,6-13,17,22-24H2,1-5H3,(H-,44,45,46,47,48,49) |
InChI-Schlüssel |
MSQWWKPNOQFGRU-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)OCCCCCCN=[N+]=[N-])(C)C |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)OCCCCCCN=[N+]=[N-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.